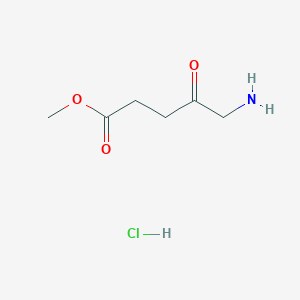

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a closely related compound, is achieved from nicotinamide through a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, reaching an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010). This synthesis pathway highlights the complexity and the efficiency of producing chloro-trifluoroethoxy pyridine derivatives.

Molecular Structure Analysis

Molecular structure analysis of 2-Chloro-6-(trifluoromethyl)pyridine, which shares a similar structural framework, was characterized using FT-IR, 1H and 13C NMR experiments. Theoretical computations using HF and DFT methods with various basis sets provided insights into molecular structural parameters, vibrational frequencies, and chemical shifts, comparing well with experimental data. This detailed spectroscopic and computational analysis underlines the structural complexity and stability of these compounds (M. Evecen et al., 2017).

Chemical Reactions and Properties

2-Chloro-6-trifluoromethylpyridine undergoes various nucleophilic substitutions, demonstrating the reactivity of the chloro and trifluoromethyl groups in the pyridine ring. The introduction of a trialkylsilyl group at specific positions on the pyridine ring can influence the directionality of these substitutions, showcasing the synthetic versatility and reactivity of such compounds (M. Schlosser et al., 2005).

Applications De Recherche Scientifique

Application in Positron Emission Tomography (PET)

- Scientific Field : Health sciences/Molecular medicine and Physical sciences/Chemistry .

- Summary of the Application : The 2,2,2-trifluoroethoxy group, which is similar to the compound you mentioned, is increasingly used in drugs and potential tracers for biomedical imaging with positron emission tomography (PET) .

- Methods of Application or Experimental Procedures : A novel rapid and metal-free conversion of fluoroform with paraformaldehyde into highly reactive potassium 2,2,2-trifluoroethoxide (CF3CH2OK) was described. This synthon has robust applications in one-pot, two-stage 2,2,2-trifluoroethoxylations of both aromatic and aliphatic precursors .

- Results or Outcomes : These novel transformations translate easily to fluoroform that has been labeled with either carbon-11 (t1/2 = 20.4 min) or fluorine-18 (t1/2 = 109.8 min), allowing the appendage of complex molecules with a no-carrier-added 11 C- or 18 F- 2,2,2-trifluoroethoxy group. This provides enormous scope to provide new candidate PET tracers with radioactive and metabolically stable 2,2,2-trifluoroethoxy moieties .

Application in Anti-Cancer and Anti-Diabetic Drug Development

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles derivatives, which are structurally related to the compound you mentioned, have been synthesized and evaluated as potential candidates for anti-cancer and anti-diabetic agents .

- Methods of Application or Experimental Procedures : The manuscript discusses the synthesis, characterization, in-silico studies, and biological evaluation of these new 2,5-bis(2,2,2-trifluoroethoxy)phenyl-based 1,3,4-Oxadiazoles .

- Results or Outcomes : The specific results or outcomes of this research are not provided in the search results .

Application in High Energy Density Lithium Metal Batteries

- Scientific Field : Physical sciences/Chemistry .

- Summary of the Application : A compound structurally similar to the one you mentioned, 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON), a fluorinated nitrile compound with high oxidative stability, low volatility and non-flammability, is introduced as an electrolyte solvent for high-energy density Li|NCM batteries .

- Methods of Application or Experimental Procedures : The electrolyte was optimized as (0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3, by vol., abbreviated as FF13). The FEON-based electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte of 1 M LiPF6/EC:EMC:DMC (1:1:1, by vol.) .

- Results or Outcomes : The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition based on density functional theory calculations and X-ray photoelectron spectroscopy analysis .

Application in Drug Discovery and Development

- Scientific Field : Health sciences/Molecular medicine .

- Summary of the Application : The 2,2,2-trifluoroethoxy group increasingly features in drugs and potential tracers for biomedical imaging with positron emission tomography (PET). It provides enormous scope to provide new candidate PET tracers with radioactive and metabolically stable 2,2,2-trifluoroethoxy moieties .

- Methods of Application or Experimental Procedures : A novel rapid and metal-free conversion of fluoroform with paraformaldehyde into highly reactive potassium 2,2,2-trifluoroethoxide (CF3CH2OK) was described. This synthon has robust applications in one-pot, two-stage 2,2,2-trifluoroethoxylations of both aromatic and aliphatic precursors .

- Results or Outcomes : These novel transformations translate easily to fluoroform that has been labeled with either carbon-11 (t1/2 = 20.4 min) or fluorine-18 (t1/2 = 109.8 min), so allowing the appendage of complex molecules with a no-carrier-added 11 C- or 18 F- 2,2,2-trifluoroethoxy group .

Application in High Energy Density Lithium Metal Batteries

- Scientific Field : Physical sciences/Chemistry .

- Summary of the Application : A compound structurally similar to the one you mentioned, 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON), a fluorinated nitrile compound with high oxidative stability, low volatility and non-flammability, is introduced as an electrolyte solvent for high-energy density Li|NCM batteries .

- Methods of Application or Experimental Procedures : The electrolyte was optimized as (0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3, by vol., abbreviated as FF13). The FEON-based electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte of 1 M LiPF6/EC:EMC:DMC (1:1:1, by vol.) .

- Results or Outcomes : The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition based on density functional theory calculations and X-ray photoelectron spectroscopy analysis .

Application in Drug Discovery and Development

- Scientific Field : Health sciences/Molecular medicine .

- Summary of the Application : The 2,2,2-trifluoroethoxy group increasingly features in drugs and potential tracers for biomedical imaging with positron emission tomography (PET). It provides enormous scope to provide new candidate PET tracers with radioactive and metabolically stable 2,2,2-trifluoroethoxy moieties .

- Methods of Application or Experimental Procedures : A novel rapid and metal-free conversion of fluoroform with paraformaldehyde into highly reactive potassium 2,2,2-trifluoroethoxide (CF3CH2OK) was described. This synthon has robust applications in one-pot, two-stage 2,2,2-trifluoroethoxylations of both aromatic and aliphatic precursors .

- Results or Outcomes : These novel transformations translate easily to fluoroform that has been labeled with either carbon-11 (t1/2 = 20.4 min) or fluorine-18 (t1/2 = 109.8 min), so allowing the appendage of complex molecules with a no-carrier-added 11 C- or 18 F- 2,2,2-trifluoroethoxy group .

Propriétés

IUPAC Name |

2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-2-1-3-6(12-5)13-4-7(9,10)11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMSUQXNPIXZQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)